硫代二甲基西地那非

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

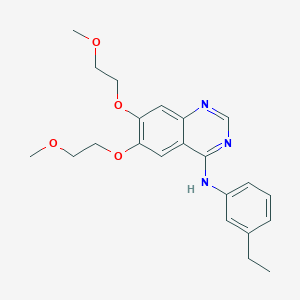

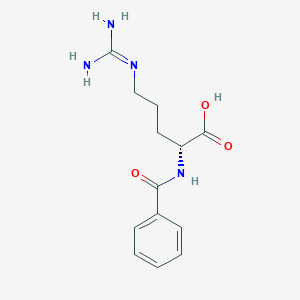

Thiodimethylsildenafil, also known as Thiodimethylsildenafil, is a useful research compound. Its molecular formula is C₂₃H₃₂N₆O₃S₂ and its molecular weight is 504.671. The purity is usually 95%.

BenchChem offers high-quality Thiodimethylsildenafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiodimethylsildenafil including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

识别和分析技术

非法膳食补充剂的分析

在意大利进行的一项研究使用超高效液相色谱-飞行时间质谱 (UPLC-TOF/MS) 和气相色谱/质谱 (GC/MS) 鉴定了硫代二甲基西地那非以及其他磷酸二酯酶-5 (PDE-5) 抑制剂,这些物质存在于非法膳食补充剂中。硫代二甲基西地那非首次在意大利被发现作为食品补充剂中的掺假物质,突出了监测膳食补充剂中未经批准物质的重要性 (Damiano 等人,2014)。

在草药制剂和食品中的鉴定

另一项研究开发了一种 GC-MS 检测方法,用于筛选和鉴定西地那非的硫代酮类似物,包括硫代二甲基西地那非,这些物质存在于声称具有天然催情作用的草药制剂和食品中。这种方法被证明快速且具有特异性,能够鉴定掺假产品中的硫代二甲基西地那非和其他类似物 (Man 等人,2011)。

新型类似物结构的阐明

对一种据称存在于草药壮阳药中的新型西地那非合成硫代类似物进行的研究导致了硫代同西地那非的结构阐明,证明了西地那非类似物被掺假到草药产品中的多样性。这项研究强调了持续监测和分析方法的必要性,以识别和表征这些掺假物 (Venhuis 等人,2008)。

在膳食补充剂中的同时鉴定

开发了一种方法,用于同时鉴定膳食补充剂中的非法掺假物,包括硫代二甲基西地那非,该方法使用高效液相色谱-质谱 (HPLC-MS)。这种方法展示了识别和分离各种 PDE-5 抑制剂及其类似物的能力,有助于膳食补充剂的质量控制 (Tagami 等人,2013)。

假冒草药产品的综合分析

一项研究引入了一种稳健的方法,用于筛选和确认 PDE-5 抑制剂类似物(包括硫代二甲基西地那非)在假冒草药产品中的存在。该方法强调了准确和全面分析以检测在勃起功能障碍产品中销售的掺假物的重要性 (Bortolini 等人,2015)。

作用机制

Target of Action

Thiodimethylsildenafil, a derivative of sildenafil, primarily targets the enzyme phosphodiesterase type 5 (PDE-5) . PDE-5 is found in high concentrations in the corpus cavernosum, a spongy tissue of the penis, and in the pulmonary vasculature . It plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a molecule that regulates blood flow in these tissues .

Mode of Action

Thiodimethylsildenafil works by inhibiting the action of PDE-5, thereby preventing the degradation of cGMP . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase, leading to increased levels of cGMP . The elevated cGMP levels cause smooth muscle relaxation and increased blood flow to the corpus cavernosum . By inhibiting PDE-5, thiodimethylsildenafil enhances the effect of NO, leading to increased cGMP levels and thereby promoting penile erection .

Biochemical Pathways

The biochemical pathway primarily affected by thiodimethylsildenafil is the NO-cGMP pathway . In this pathway, NO activates guanylate cyclase, leading to the production of cGMP. The increased cGMP levels then lead to smooth muscle relaxation and increased blood flow in the corpus cavernosum . Thiodimethylsildenafil’s inhibition of PDE-5 prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

The pharmacokinetics of thiodimethylsildenafil are likely to be similar to those of sildenafil, given their structural similarities . Sildenafil is rapidly absorbed, with a bioavailability of approximately 41% . Its distribution volume is large, indicating extensive tissue distribution . It is metabolized primarily by the liver enzyme CYP3A4, and its major metabolite has about 50% of the activity of sildenafil . Sildenafil is excreted mainly in the feces as metabolites .

Result of Action

The primary molecular effect of thiodimethylsildenafil is the inhibition of PDE-5, leading to increased levels of cGMP . This results in smooth muscle relaxation and increased blood flow in the corpus cavernosum, facilitating penile erection . On a cellular level, thiodimethylsildenafil likely affects smooth muscle cells in the corpus cavernosum and endothelial cells in the blood vessels, where PDE-5 is located .

Action Environment

The action of thiodimethylsildenafil can be influenced by various environmental factors. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect, as this leads to the release of NO, which is required for the production of cGMP . Additionally, factors that affect the drug’s absorption, distribution, metabolism, and excretion can also influence its action. For example, a high-fat meal can slow the absorption of sildenafil, reducing its peak plasma concentration . Furthermore, conditions that affect liver function, such as hepatic cirrhosis, can alter the metabolism and clearance of the drug .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiodimethylsildenafil involves the modification of the sildenafil molecule by introducing a thioether group and two methyl groups. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Sildenafil", "Methyl iodide", "Sodium hydride", "Sodium borohydride", "Sulfur" ], "Reaction": [ "Sildenafil is reacted with methyl iodide and sodium hydride to introduce two methyl groups onto the molecule.", "The resulting compound is then reacted with sulfur to introduce a thioether group.", "Finally, the thiodimethylsildenafil is reduced using sodium borohydride to obtain the desired product." ] } | |

CAS 编号 |

1260112-90-0 |

分子式 |

C₂₃H₃₂N₆O₃S₂ |

分子量 |

504.671 |

同义词 |

5-[5-[(3,5-Dimethyl-1-piperazinyl)sulfonyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)